![molecular formula C28H34BrNO2 B12363633 3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)
3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyluteolin, also known as Compound 17, is a flavonoid compound with the chemical formula C15H10O7. It is a pentahydroxyflavone, meaning it has five hydroxyl groups attached to its flavone structure. This compound is known for its inhibitory effect on aldose reductase, an enzyme involved in the conversion of glucose to sorbitol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Hydroxyluteolin can be synthesized through various methods. One common approach involves the biotransformation of luteolin glycosides in hydrophilic organic solvents using Bacillus cereus A46 cells. This method shows high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides .
Industrial Production Methods
Industrial production of 6-Hydroxyluteolin typically involves the extraction and purification from natural sources such as plants. Countercurrent chromatography (CCC) is employed as part of a multi-step process to isolate 6-Hydroxyluteolin from plant extracts. This method is effective in obtaining high-purity compounds for further use .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxyluteolin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in radical scavenging reactions, where it acts as an antioxidant by neutralizing free radicals .
Common Reagents and Conditions
Common reagents used in reactions involving 6-Hydroxyluteolin include DMSO, PEG300, and Tween 80. These reagents are often used in combination to prepare stock solutions and in vivo formulations for experimental purposes .
Major Products Formed
The major products formed from reactions involving 6-Hydroxyluteolin include various glycosides and derivatives. For example, 6-Hydroxyluteolin-7-O-β-glucoside is a significant antioxidant compound isolated from plant extracts .
Aplicaciones Científicas De Investigación
6-Hydroxyluteolin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving flavonoid chemistry and antioxidant activity.
Medicine: 6-Hydroxyluteolin has shown potential as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
6-Hydroxyluteolin exerts its effects primarily through its antioxidant and enzyme inhibitory activities. It inhibits aldose reductase by binding to the enzyme’s active site, preventing the conversion of glucose to sorbitol. Additionally, it modulates immune cell checkpoints by binding to multiple receptors on immune cells, thereby regulating immune responses .
Comparación Con Compuestos Similares
6-Hydroxyluteolin is similar to other flavonoids such as luteolin, apigenin, and quercetin. it is unique due to its additional hydroxyl group at position 6, which enhances its antioxidant activity and enzyme inhibitory properties . Similar compounds include:
Propiedades
Fórmula molecular |
C28H34BrNO2 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
3-[[(8R,9S,13S,14S,16R,17S)-3-(2-bromoethyl)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]methyl]benzamide |
InChI |
InChI=1S/C28H34BrNO2/c1-28-11-9-23-22-7-5-17(10-12-29)13-19(22)6-8-24(23)25(28)16-21(26(28)31)15-18-3-2-4-20(14-18)27(30)32/h2-5,7,13-14,21,23-26,31H,6,8-12,15-16H2,1H3,(H2,30,32)/t21-,23+,24+,25-,26-,28-/m0/s1 |
Clave InChI |
LSFSILMVQQMGRP-OPRSCSRJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)CC4=CC(=CC=C4)C(=O)N)CCC5=C3C=CC(=C5)CCBr |
SMILES canónico |
CC12CCC3C(C1CC(C2O)CC4=CC(=CC=C4)C(=O)N)CCC5=C3C=CC(=C5)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


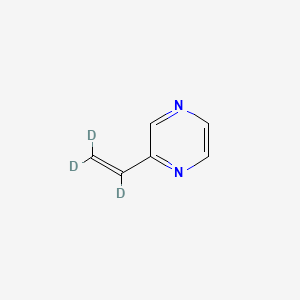

![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)
![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)
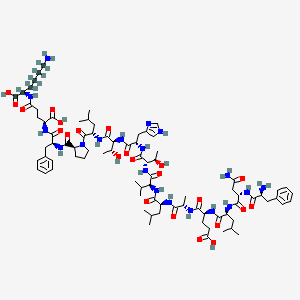
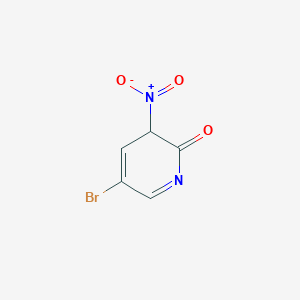
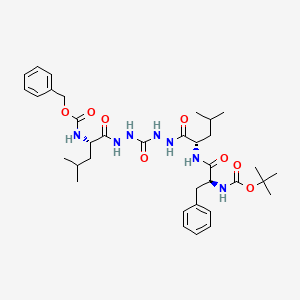

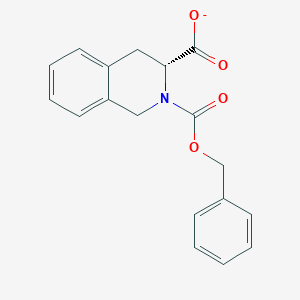
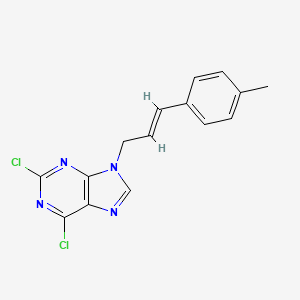
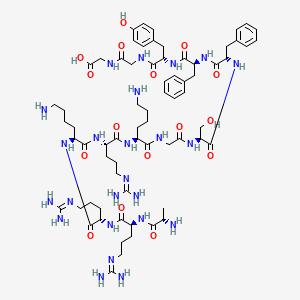
![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)

